Azane;dihydroxy(dioxo)molybdenum
Description
Azane;dihydroxy(dioxo)molybdenum, also known as ammonium molybdate, is a molybdenum(VI) complex with the formula (NH₄)₆Mo₇O₂₄·4H₂O . Its IUPAC name reflects the coordination of ammonium ("azane") with a molybdenum center bound to two hydroxyl (-OH) and two oxo (=O) groups. This compound is a precursor in catalysis, materials science, and biochemical applications due to its stability and solubility in aqueous media. Structurally, it exists as a polyoxomolybdate cluster with ammonium counterions, enabling versatile reactivity in redox and oxygen atom transfer (OAT) reactions .
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8Mo.4H3N.16H2O.16O/h;;;;;;;;4*1H3;16*1H2;;;;;;;;;;;;;;;;/q8*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPVWRLYRJVSMH-UHFFFAOYSA-A | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H28Mo8N4O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Molybdenum(VI) Dioxo Compounds
Molybdic Acid (MoO₂(OH)₂)
- Structure: Monomeric MoO₂(OH)₂ units, lacking ammonium ligands.
- Applications : Used as a heterogeneous catalyst and reagent (e.g., Froehde reagent for alkaloid detection) .
- Thermal Stability: Molybdic acid decomposes above 300°C, while ammonium molybdate retains structural integrity up to higher temperatures due to its polyoxometalate framework .
Moᴵⱽ(O)₂ Complexes with ONS/ONO Ligands
- Structure: Mononuclear Moᴵⱽ(O)₂ centers coordinated to sulfur/nitrogen-containing ligands (e.g., Schiff bases) .
- Catalytic Activity :
- Example: Moᴵⱽ(O)₂(H₂sal-η²) achieves turnover frequencies (TOF) of 1,200 h⁻¹ in sulfide oxidation, outperforming unligated molybdate salts .
Silicate-Supported Moᴵⱽ(O)₂ Species
- Structure : (Si−O)₂Mo(=O)₂ in tetrahedral coordination, embedded in amorphous silicate microspheres .
- Catalytic Performance :
Enzymatic Moᴵⱽ(O)₂ Systems
- Structure : Mimics sulfite oxidase active sites, alternating between Moᴵⱽ(O)₂ and Moᴵⱽ(O) states during OAT .
- Reactivity :
Polyoxomolybdates
- Structure: Anionic clusters (e.g., [Mo₇O₂₄]⁶⁻) with organic/inorganic cations .
- Catalytic Applications :
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects : Ligands in Moᴵⱽ(O)₂ complexes lower OAT activation barriers by stabilizing transition states via π-backbonding . Ammonium molybdate lacks this tunability, limiting its catalytic scope .
- Structural Influence : Polyoxometalates with layered anions show higher cycloalkane oxidation activity due to accessible Mo sites, whereas isolated clusters in ammonium molybdate favor ion-exchange applications .
- Biological Relevance: The dioxo-to-monooxo transition in enzymes is mechanistically analogous to synthetic Moᴵⱽ(O)₂ systems, but enzymatic efficiency remains unmatched .
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